molecular formula C8H17NO2 B13324900 (3S,4R)-4-(butylamino)oxolan-3-ol

(3S,4R)-4-(butylamino)oxolan-3-ol

Cat. No.: B13324900
M. Wt: 159.23 g/mol
InChI Key: YWHFWPDLRPNPPM-HTQZYQBOSA-N
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Description

(3S,4R)-4-(Butylamino)tetrahydrofuran-3-ol is a chiral compound with a tetrahydrofuran ring structure It is characterized by the presence of a butylamino group at the 4th position and a hydroxyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(Butylamino)tetrahydrofuran-3-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a tetrahydrofuran derivative.

    Introduction of Butylamino Group: The butylamino group can be introduced through nucleophilic substitution reactions using butylamine as the nucleophile.

    Hydroxylation: The hydroxyl group at the 3rd position can be introduced via oxidation reactions using appropriate oxidizing agents.

Industrial Production Methods

Industrial production methods for (3S,4R)-4-(Butylamino)tetrahydrofuran-3-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-(Butylamino)tetrahydrofuran-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

    Substitution: The butylamino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the butylamino group may yield primary amines.

Scientific Research Applications

(3S,4R)-4-(Butylamino)tetrahydrofuran-3-ol has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand its interactions with biological targets and its potential as a bioactive molecule.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,4R)-4-(Butylamino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. The butylamino group may interact with enzymes or receptors, leading to modulation of biological pathways. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-4-(Methylamino)tetrahydrofuran-3-ol: Similar structure with a methylamino group instead of a butylamino group.

    (3S,4R)-4-(Ethylamino)tetrahydrofuran-3-ol: Similar structure with an ethylamino group instead of a butylamino group.

    (3S,4R)-4-(Propylamino)tetrahydrofuran-3-ol: Similar structure with a propylamino group instead of a butylamino group.

Uniqueness

(3S,4R)-4-(Butylamino)tetrahydrofuran-3-ol is unique due to the presence of the butylamino group, which imparts distinct chemical and biological properties. The length and hydrophobicity of the butyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

(3S,4R)-4-(butylamino)oxolan-3-ol

InChI

InChI=1S/C8H17NO2/c1-2-3-4-9-7-5-11-6-8(7)10/h7-10H,2-6H2,1H3/t7-,8-/m1/s1

InChI Key

YWHFWPDLRPNPPM-HTQZYQBOSA-N

Isomeric SMILES

CCCCN[C@@H]1COC[C@H]1O

Canonical SMILES

CCCCNC1COCC1O

Origin of Product

United States

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